

Application Notes: Fluorometric Assay of Monoamine Oxidase Using Kynuramine

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Compound of Interest

Compound Name: Kynuramine dihydrochloride

Cat. No.: B2622489

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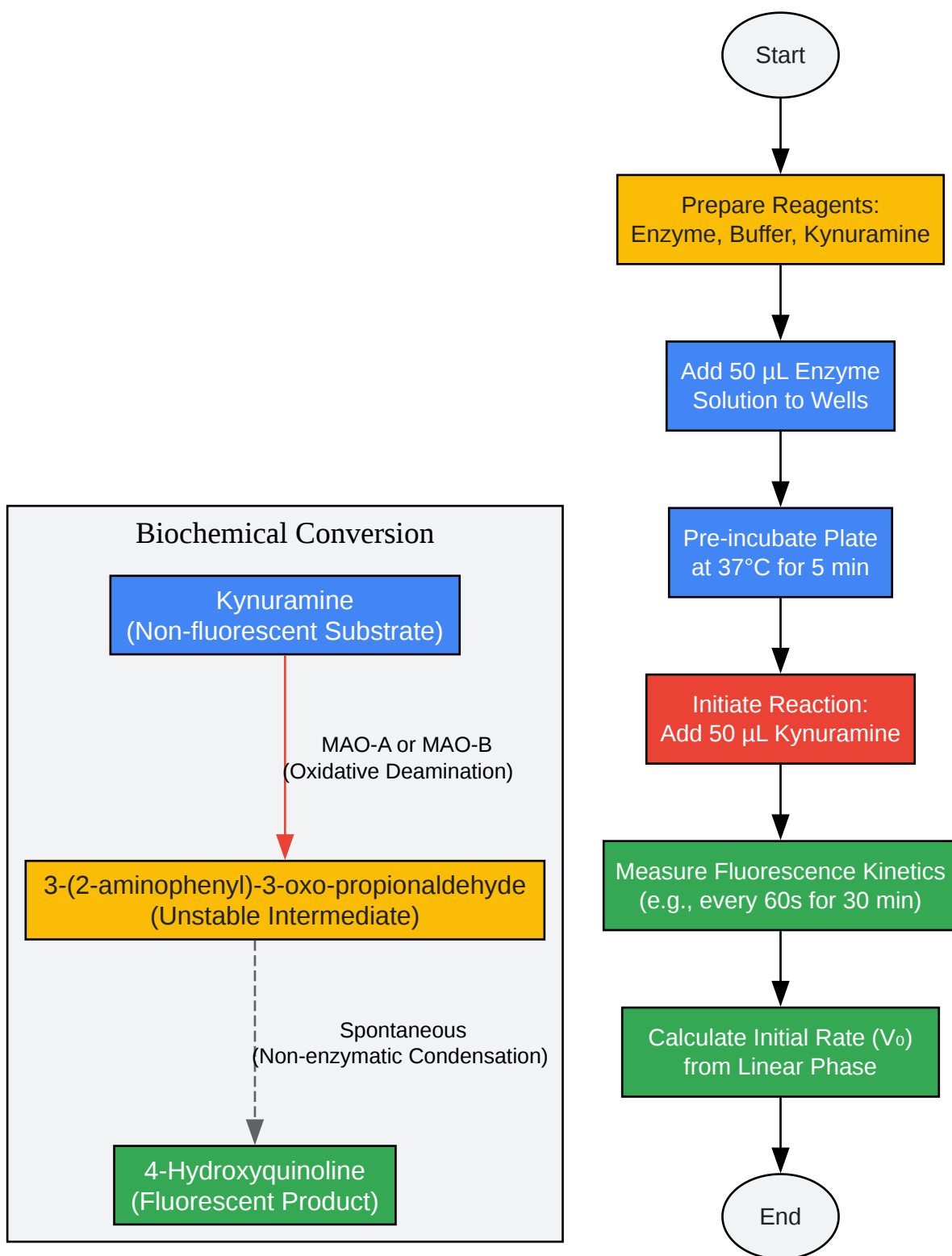
Introduction and Principle

Monoamine oxidases (MAO) are mitochondrial outer membrane-bound enzymes crucial for the metabolism of monoamine neurotransmitters and xenobiotic amines.[1][2] Two isoforms, MAO-A and MAO-B, exist and are distinguished by their tissue distribution, substrate specificity, and inhibitor selectivity.[2][3] These enzymes are significant therapeutic targets for neurological and psychiatric disorders, including depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[3][4]

The fluorometric assay using kynuramine provides a sensitive and continuous method to measure the activity of both MAO isoforms.[5][6] Kynuramine is a non-selective substrate that is oxidatively deaminated by MAO to produce an unstable intermediate aldehyde.[1][7] This intermediate undergoes a spontaneous intramolecular condensation reaction to form the highly fluorescent product, 4-hydroxyquinoline.[7][8] The rate of fluorescence increase is directly proportional to MAO activity, allowing for kinetic analysis and inhibitor screening.[9]

Biochemical Reaction Pathway

The assay is based on a two-step process: an enzymatic deamination followed by a spontaneous cyclization.



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